![molecular formula C23H28ClN3O B1226878 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)
2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a member of piperazines.
Scientific Research Applications
Affinity for Serotonin Receptors
Research has identified compounds, including 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, as having significant affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly 5-HT7, 5-HT(1A), and 5-HT(2A) receptors. These compounds have been studied for their potential in influencing serotonin-related biological processes and could be useful in understanding serotonin's role in various physiological functions (Leopoldo et al., 2004).
Structure-Activity Relationships
Further research has focused on the structure-activity relationships of these compounds, aiming to understand how structural modifications influence their affinity and activity at serotonin receptors. This research is crucial for designing molecules with targeted therapeutic effects (Leopoldo et al., 2007).
Influence on Lipophilicity and Receptor Activity
Studies have also explored how structural modifications impact the lipophilicity and activity of these compounds at 5-HT7 receptors. Understanding these properties is essential for developing compounds that can effectively cross the blood-brain barrier, which is crucial for potential neurological applications (Leopoldo et al., 2008).
Potential as Positron Emission Tomography Radiotracers
Research on analogs of this compound has been conducted to explore their potential use as positron emission tomography (PET) radiotracers. This could be significant in diagnostic applications, particularly in oncology (Abate et al., 2011).
Potential Pesticide Applications
Some derivatives of similar compounds have been investigated for potential applications as pesticides. This suggests a possible utility in agricultural sciences (Markosyan et al., 2018).
properties
Product Name |
2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
---|---|
Molecular Formula |
C23H28ClN3O |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C23H28ClN3O/c1-17-9-10-19(24)15-22(17)27-13-11-26(12-14-27)16-23(28)25-21-8-4-6-18-5-2-3-7-20(18)21/h2-3,5,7,9-10,15,21H,4,6,8,11-14,16H2,1H3,(H,25,28) |
InChI Key |
VTOWZCKBJXTYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3CCCC4=CC=CC=C34 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.